molecular formula C5H10N2O4Pt B1227768 Ethylenediamine platinum(II) malonate CAS No. 41666-77-7

Ethylenediamine platinum(II) malonate

Cat. No. B1227768
CAS RN: 41666-77-7
M. Wt: 357.23 g/mol
InChI Key: JXDQXTJOVCSFJY-UHFFFAOYSA-L
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Description

Ethylenediamine platinum(II) malonate, also known as JM-40 (NSC 146 068), is a second-generation platinum analogue . It has been selected for clinical studies due to its favorable preclinical toxicity profile . When compared to cisplatin, JM-40 was found to be less emetic in the ferret and less nephrotoxic in the dog, while its antitumor activity approached that of cisplatin .


Synthesis Analysis

While specific synthesis details for Ethylenediamine platinum(II) malonate were not found, it’s worth noting that the synthesis of platinum(II) complexes often involves the reaction of a platinum(II) salt with the desired ligands . For example, Pt(II) ethylenediamine dithiocarbamate was prepared by mixing an aqueous solution of platinum(II) chloride and EDADTC in a 1:2 ratio .


Chemical Reactions Analysis

The kinetics of substitution reactions of platinum(II) complexes with excess N,N’-diethylthiourea have been studied in aqueous solution . These reactions follow normal square-planar substitution mainly in an associative way .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Platinum Complexes : Ethylenediamine platinum(II) malonate is synthesized as a platinum complex with a distorted square-planar geometry, often used in research for its unique structural properties. The platinum atom is coordinated with two oxygen atoms of the malonate ligand, forming a six-membered chelate ring. This synthesis process is significant in the study of metal-organic frameworks and complexes (Mukhopadhyay et al., 2002).

Structural Studies

  • Crystal Structure Analysis : The ethylenediamine platinum(II) malonate has been used in crystallography to analyze its molecular structure. These studies provide insights into the spatial arrangement of atoms and the nature of chemical bonds, which are crucial for understanding the physical and chemical properties of the compound (Matsushita & Taira, 2015).

Catalysis and Electronic Effects

  • Catalytic Applications : Research indicates that ethylenediamine-modified platinum nanowires show high selectivity in catalysis, particularly in hydrogenation reactions. This is attributed to the interfacial electronic effect, which plays a critical role in determining the selectivity of metal nanocatalysts in various chemical reactions (Chen et al., 2016).

Luminescence and Optical Studies

  • Luminescence in Humidity Sensing : The luminescent properties of ethylenediamine platinum(II) compounds have been studied for potential applications in humidity sensing. The intensity of luminescence of these compounds shows a nonlinear dependence on humidity, which can be utilized in developing optical sensors (Khakhalina et al., 2008).

Molecular Encapsulation

  • Encapsulation of Metal Complexes : Studies show that ethylenediamine platinum(II) complexes can be encapsulated in molecular structures like cyclodextrin and calixarene. This encapsulation alters their diffusion rates and can protect the metal complexes from degradation, offering potential applications in drug delivery systems (Krause‐Heuer et al., 2008).

Interaction with DNA

  • DNA Interaction Studies : Ethylenediamine platinum(II) complexes have been synthesized and their interactions with DNA have been explored. These studies contribute to the understanding of the mechanism of action of platinum-based drugs, as these complexes can bind to DNA through intercalation and affect DNA's biological functions (Duskova et al., 2012).

Safety And Hazards

Ethylenediamine, a component of Ethylenediamine platinum(II) malonate, is known to be flammable and toxic in contact with skin . It can cause severe skin burns and eye damage, and may cause respiratory irritation, an allergic skin reaction, and allergy or asthma symptoms if inhaled . It is also harmful if swallowed or inhaled .

properties

IUPAC Name

ethane-1,2-diamine;platinum(2+);propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4.C2H8N2.Pt/c4-2(5)1-3(6)7;3-1-2-4;/h1H2,(H,4,5)(H,6,7);1-4H2;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDQXTJOVCSFJY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(C(=O)[O-])C(=O)[O-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediammineplatinum(II) malonate

CAS RN

41666-77-7
Record name (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)[propanedioato(2-)-κO1,κO3]platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41666-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediamine platinum(II) malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041666777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JM-40
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BT36E343A
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SD Cutbush, R Kuroda, S Neidle, AB Robins - Journal of Inorganic …, 1983 - Elsevier
The anti-tumour compound ethylenediamine platinum (II) malonate has been examined by x-ray crystallography. The molecular structure has a square-planar arrangement around the …
Number of citations: 33 www.sciencedirect.com
B Winograd, JB Vermorken, WW ten Bokkel Huinink… - Cancer research, 1986 - AACR
Ethylenediamine platinum(II) malonate [JM-40 (NSC 146 068)] has been selected for clinical studies because of its favorable preclinical toxicity profile as a “second generation” …
Number of citations: 15 aacrjournals.org
CJ Van Groeningen, HE Gall, KA Simons… - … Journal of Medicine, 1989 - europepmc.org
… -containing regimens (cisplatin, ethylenediamine platinum II malonate or spiroplatin). Twenty-… cisplatin (70-100 mg/m2), or ethylenediamine platinum II malonate (800-900 mg/m2), there …
Number of citations: 2 europepmc.org
V Brabec, DM Griffith, A Kisova… - Molecular …, 2012 - ACS Publications
cis-[Pt II (NH 3 ) 2 (malSAHA –2H )], a cisplatin adduct conjugated to a potent histone deacetylase inhibitor (HDACi), suberoylanilide hydroxamic acid (SAHA), was previously developed …
Number of citations: 54 pubs.acs.org
F Elferink, WJF Van der Vijgh… - British Journal of …, 1987 - nature.com
Pharmacokinetics of the cis-platin analog ethylenediaminemalonatoplatinum (II)(JM-410) was studied in 28 cycles of 19 patients during the phase I study of this drug. The drug was …
Number of citations: 3 www.nature.com
MB van Hennik, WJF van der Vijgh, I Klein, F Elferink… - Cancer research, 1987 - AACR
Pharmacokinetics of cisplatin, spiroplatin, ethylenediaminemalonatoplatinum(II) (JM-40), and carboplatin was studied in BALB/c × DBA/2 F 1 mice receiving 10% lethal doses of 15.5, 6.8…
Number of citations: 106 aacrjournals.org
W Nowicki, A Gąsowska, P Kirszensztejn - Applied Surface Science, 2016 - Elsevier
UV–vis spectroscopy measurements confirmed the reaction in heterogeneous system between Pt(II) ions and ethylenediamine type ligand, n-(2-aminoethyl)-3-aminopropyl-…
Number of citations: 10 www.sciencedirect.com
HJ Guchelaar, DRA Uges, P Aulenbacher… - Pharmaceutical …, 1992 - Springer
The chemical stability of the new anticancer platinum analogue 1,2-diaminomethyl-cyclobutane-platinum(II)-lactate (D19466) in infusion media was studied in an accelerated stability …
Number of citations: 16 link.springer.com
SG CHANEY - International journal of oncology, 1995 - spandidos-publications.com
Dach-Pt compounds have been intensively studied because of their potential. efficacy against cisplatin-resistant tumors and their reduced nephrotoxicity and myelotoxicity compared to …
Number of citations: 51 www.spandidos-publications.com
E Boven - The nude mouse in oncology research, 2018 - taylorfrancis.com
A difficult area for decision making involves the selection of new analogs of conventional cytostatic agents for clinical trials. A number of preclinical criteria may be used to develop these …
Number of citations: 4 www.taylorfrancis.com

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